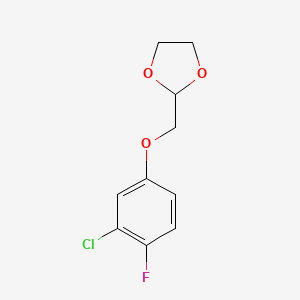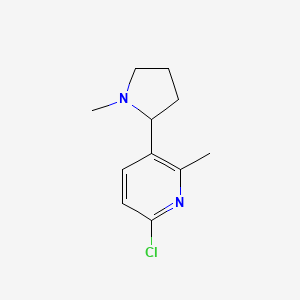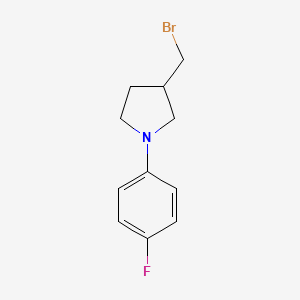
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound that features an imidazole ring substituted with an aminophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction can be catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, leading to the formation of quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and imidazole moieties.
Common Reagents and Conditions
Oxidation: Iodine in the presence of an oxidizing agent.
Reduction: Tin(II) chloride (SnCl2) in an acidic medium.
Substitution: Various halogenated reagents in the presence of a base.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-1H-imidazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1-Acyl-3-(2’-aminophenyl) thioureas: These compounds share a similar aminophenyl group and have applications in antiparasitic treatments.
Imidazoquinoxalines: These compounds have a similar imidazole ring structure and are known for their anticancer activity.
Uniqueness
1-(2-Aminophenyl)-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for toxic gases like phosgene sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(2-aminophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H10N4O/c11-7-3-1-2-4-9(7)14-5-8(10(12)15)13-6-14/h1-6H,11H2,(H2,12,15) |
InChI Key |
QXCFETQCEBLVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)





![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)



![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11798737.png)

